molecular formula C8H19NO4 B1678666 NH-bis(PEG1-OH) CAS No. 54384-47-3

NH-bis(PEG1-OH)

Cat. No.: B1678666
CAS No.: 54384-47-3
M. Wt: 193.24 g/mol
InChI Key: HPYJVTFKENYYFK-UHFFFAOYSA-N
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Description

NH-bis(PEG1-OH) is a branched polyethylene glycol derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide ester, carbonyls, and other functional groups. The hydroxyl groups enable further derivatization or replacement with other reactive functional groups .

Mechanism of Action

Target of Action

NH-bis(PEG1-OH), also known as NH-bis-PEG2, is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the amino group of NH-bis(PEG1-OH).

Mode of Action

The amino group in NH-bis(PEG1-OH) is reactive with its primary targets, forming covalent bonds with carboxylic acids, activated NHS esters, and carbonyls . This interaction results in the formation of new compounds, enabling further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

Given its reactivity with carboxylic acids, activated nhs esters, and carbonyls, it can be inferred that nh-bis(peg1-oh) may influence a variety of biochemical reactions involving these functional groups .

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.

Result of Action

Its ability to react with various functional groups and form new compounds suggests that it may have significant effects at the molecular level .

Action Environment

The action of NH-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its reactivity with carboxylic acids, activated NHS esters, and carbonyls may vary depending on the pH, temperature, and concentration of these functional groups . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH-bis(PEG1-OH) can be synthesized through the reaction of polyethylene glycol with a suitable amine. The reaction typically involves the use of reagents such as N-hydroxysuccinimide ester or carbodiimide to activate the carboxylic acid groups, which then react with the amino groups to form stable amide bonds . The reaction is usually carried out in organic solvents like dimethyl sulfoxide or dimethylformamide under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of NH-bis(PEG1-OH) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through techniques such as chromatography and crystallization to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

NH-bis(PEG1-OH) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Halides or esters.

Scientific Research Applications

NH-bis(PEG1-OH) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

NH-bis(PEG1-OH) is unique due to its branched structure and the presence of both amino and hydroxyl groups. Similar compounds include:

NH-bis(PEG1-OH) stands out due to its dual functionality, allowing for a broader range of chemical modifications and applications .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYJVTFKENYYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37099-91-5
Record name Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37099-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID301156253
Record name Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37099-91-5, 54384-47-3
Record name Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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